(2-Chlorophenyl)(4-methoxyphenyl)methanamine
Description
(2-Chlorophenyl)(4-methoxyphenyl)methanamine is a substituted methanamine derivative featuring a central amine group bonded to two aromatic rings: a 2-chlorophenyl group and a 4-methoxyphenyl group. For example, it serves as a precursor in synthesizing Pyribencarb, a quinone outside inhibitor (QoI) fungicide with broad-spectrum activity against plant pathogens like gray mold and rice blast . The compound’s pharmacological relevance is linked to the electron-donating methoxy group and electron-withdrawing chloro substituent, which modulate its electronic properties and interaction with biological targets.
Properties
Molecular Formula |
C14H14ClNO |
|---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
(2-chlorophenyl)-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C14H14ClNO/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9,14H,16H2,1H3 |
InChI Key |
IWQAYKYHXYULQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(4-methoxyphenyl)methanamine typically involves the reaction of 2-chlorobenzaldehyde with 4-methoxybenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(4-methoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Chlorophenyl)(4-methoxyphenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Substituted methanamines often differ in the positions and types of substituents on their aromatic rings, leading to variations in molecular weight, polarity, and bioactivity. Key analogs include:
*Calculated based on formula C₁₄H₁₄ClNO.
Key Observations :
- Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility in polar solvents but may reduce membrane permeability.
- The chloro substituent at the ortho position (2-Cl) in the target compound may enhance fungicidal activity by stabilizing reactive intermediates in QoI inhibitors .
Research Findings and Data Tables
Spectral Data Comparison
Biological Activity
(2-Chlorophenyl)(4-methoxyphenyl)methanamine, also known as a derivative of methanamine, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound’s synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula for this compound is C14H14ClN. It is synthesized through the reaction of 2-chlorobenzaldehyde with 4-methoxybenzylamine. The resulting compound can exist as a hydrochloride salt, enhancing its solubility and stability in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may have potential antibacterial and antifungal activities.
- Anticancer Activity : Investigations into its anticancer properties have shown promising results, particularly against certain cancer cell lines.
The biological activity of this compound is thought to involve interactions with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.
- Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes involved in tumor growth or microbial resistance mechanisms .
Anticancer Activity
A study highlighted the compound's ability to inhibit cell proliferation in several cancer cell lines. For instance, it demonstrated significant cytotoxic effects on HeLa cells with an IC50 value in the micromolar range. The mechanism was linked to cell cycle arrest at the G2/M phase and induction of apoptosis through modulation of Bcl-2 family proteins .
Antimicrobial Studies
Research has indicated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests showed effective inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| (2-Chlorophenyl)methanamine | Structure | Moderate antimicrobial |
| (4-Methoxyphenyl)methanamine | Structure | Anticancer activity |
| (2-Chlorophenyl)(4-fluorophenyl)methanamine | Structure | Enhanced cytotoxicity |
The unique combination of chlorophenyl and methoxyphenyl groups in this compound contributes to its distinct biological profile compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
